molecular formula C18H16N4O4S B5543072 (2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid

(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid

Cat. No. B5543072
M. Wt: 384.4 g/mol
InChI Key: XOXWWBLFCTYVQG-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the hydrolysis of glutamine to glutamate, which is a key step in the metabolism of cancer cells. BPTES has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and is currently being investigated as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid inhibits the activity of glutaminase, which is an enzyme that is essential for the metabolism of cancer cells. By inhibiting glutaminase, this compound disrupts the metabolic pathways that are necessary for the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on cancer cells, including the inhibition of glutaminase activity, the disruption of metabolic pathways, and the induction of apoptosis. This compound has also been shown to have effects on the immune system, and may enhance the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid has several advantages for use in lab experiments, including its potency and specificity for glutaminase inhibition, its ability to inhibit a wide range of cancer cell lines, and its potential as a therapeutic agent for the treatment of cancer. However, this compound also has some limitations, including its toxicity at high concentrations, and the potential for off-target effects.

Future Directions

There are several potential future directions for research on (2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid, including the development of more potent and selective inhibitors of glutaminase, the investigation of the mechanisms of resistance to this compound, and the exploration of the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on cancer cells and the immune system.

Synthesis Methods

The synthesis of (2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction to form the target molecule. The synthesis of this compound has been described in several publications, and involves the use of various reagents and techniques.

Scientific Research Applications

(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid has been extensively studied in the context of cancer research, and has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, lung, prostate, and ovarian cancer cells. This compound has also been shown to be effective in inhibiting tumor growth in animal models of cancer.

properties

IUPAC Name

2-[2-[(E)-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c23-16(11-27-18-20-13-6-2-3-7-14(13)21-18)22-19-9-12-5-1-4-8-15(12)26-10-17(24)25/h1-9H,10-11H2,(H,20,21)(H,22,23)(H,24,25)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXWWBLFCTYVQG-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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